

4-Bromo-2-(trifluoromethyl)benzonitrile molecular weight and formula

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Compound of Interest

Compound Name:	4-Bromo-2-(trifluoromethyl)benzonitrile
Cat. No.:	B062921

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An In-depth Technical Guide to **4-Bromo-2-(trifluoromethyl)benzonitrile**

Authored by a Senior Application Scientist Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic selection of molecular building blocks is paramount. **4-Bromo-2-(trifluoromethyl)benzonitrile**, identified by its CAS number 191165-13-6, has emerged as a pivotal intermediate.^[1] Its chemical architecture, featuring a benzonitrile core strategically functionalized with a bromine atom and a trifluoromethyl (-CF₃) group, offers a unique combination of reactivity and physicochemical properties.^{[2][3]} This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will explore its synthesis, reactivity, applications, and the scientific rationale behind its use, grounded in established chemical principles.

Core Physicochemical Properties

The utility of any chemical intermediate begins with a fundamental understanding of its physical and chemical properties. These data points are critical for experimental design, reaction optimization, and safety considerations. The properties of **4-Bromo-2-(trifluoromethyl)benzonitrile** are summarized below.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₃ BrF ₃ N	[2][4][5][6]
Molecular Weight	250.02 g/mol	[2][4][5][6]
CAS Number	191165-13-6	[2][4][6]
Appearance	White to off-white crystalline solid or powder	[2][4]
Melting Point	37-44 °C	[2][4][7]
Boiling Point	~240 °C	[4][7]
Solubility	Soluble in organic solvents such as Chloroform, Dichloromethane, and Ethyl Acetate	[4][8]
Storage	Store in a cool, dry, dark, and well-ventilated place in a sealed container	[4][8][9]

Synthesis and Mechanistic Rationale

The synthesis of **4-Bromo-2-(trifluoromethyl)benzonitrile** can be achieved through multiple routes. A common and illustrative method is the Sandmeyer reaction, starting from 4-Amino-2-(trifluoromethyl)benzonitrile. This process is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group into a wide array of functionalities, including bromine.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol describes the conversion of 4-Amino-2-(trifluoromethyl)benzonitrile to **4-Bromo-2-(trifluoromethyl)benzonitrile**.

Step 1: Diazotization of the Amine

- Dissolve 4-Amino-2-(trifluoromethyl)benzonitrile (1.0 eq) in acetonitrile at 0 °C in a reaction vessel.[4]
- Slowly add tert-butyl nitrite (1.3 eq) dropwise to the cooled solution while maintaining the temperature at 0 °C.[4]
- Stir the reaction mixture at 0 °C for 30 minutes to ensure the complete formation of the diazonium salt.[4]
- Expertise & Experience: The choice of tert-butyl nitrite provides a convenient source of the nitrosyl cation in an organic medium, avoiding the strongly acidic aqueous conditions of traditional sodium nitrite/HX diazotization. Maintaining a low temperature (0 °C) is critical as diazonium salts are thermally unstable and can decompose prematurely.

Step 2: Bromination

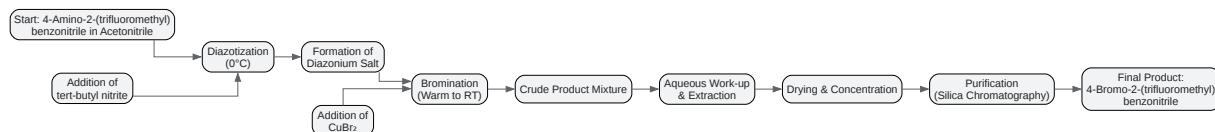
- To the freshly prepared diazonium salt solution, add Copper(II) bromide (CuBr₂) (1.1 eq) in one portion.[4]
- Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-14 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Expertise & Experience: CuBr₂ serves as the bromide source and catalyst. The Cu(II) facilitates the radical decomposition of the diazonium salt and the subsequent transfer of the bromine atom to the aromatic ring. Allowing the reaction to proceed overnight ensures it goes to completion.

Step 3: Work-up and Purification

- Upon completion, pour the reaction mixture into a brine solution and extract the product with ethyl acetate (3x).[4]
- Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).[4]
- Filter the drying agent and concentrate the solvent under reduced pressure.

- Purify the resulting crude residue by silica gel column chromatography to afford the final product.[4]
- Trustworthiness: The aqueous work-up with brine is designed to remove inorganic salts and other water-soluble impurities. Drying with $MgSO_4$ is a standard and efficient method for removing residual water from the organic phase. Purification by column chromatography is essential to isolate the target compound from any unreacted starting materials or side products, ensuring high purity (>98%).[2]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **4-Bromo-2-(trifluoromethyl)benzonitrile**.

Chemical Reactivity and Applications in Drug Discovery

The synthetic value of **4-Bromo-2-(trifluoromethyl)benzonitrile** lies in the distinct reactivity of its functional groups. The interplay between the bromine atom, the nitrile group, and the trifluoromethyl group makes it a highly versatile intermediate.

The Trifluoromethyl Group: The $-CF_3$ group is a cornerstone of modern medicinal chemistry.[10] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[1]

[10] **4-Bromo-2-(trifluoromethyl)benzonitrile** serves as a reliable scaffold for introducing this valuable moiety into complex molecules.[1]

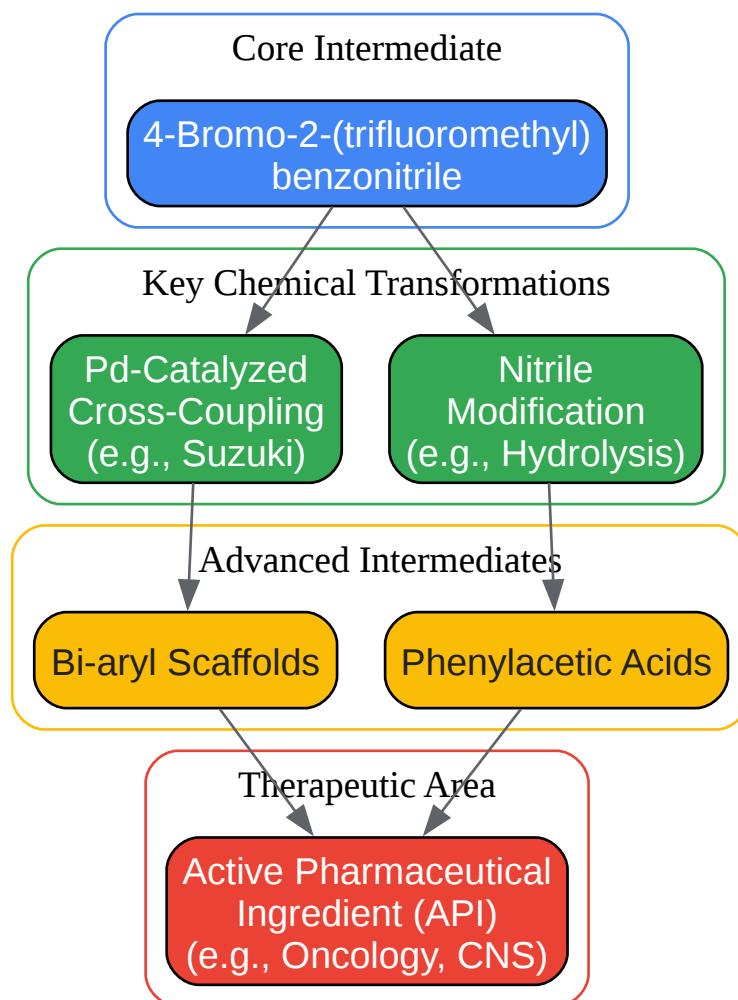
The Bromine Atom: The aryl bromide functionality is an exceptionally useful synthetic handle. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[1][3] This allows for the efficient construction of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of the complex molecular architectures often found in active pharmaceutical ingredients (APIs).[1]

The Nitrile Group: The nitrile ($-C\equiv N$) group is a versatile functional group in drug design. It is relatively stable and can act as a hydrogen bond acceptor.[11] Furthermore, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing additional pathways for molecular elaboration. Its presence in pharmaceuticals is well-established across various therapeutic areas.[11]

Application as a Pharmaceutical Building Block

This compound serves as a key starting material in the synthesis of drugs for oncology, inflammation, and central nervous system (CNS) disorders.[1][2] For example, it is a precursor for synthesizing 4-Bromo-2-(trifluoromethyl)phenylacetic Acid, another important intermediate in drug development.[3][4]

Logical Pathway Diagram



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Caption: Role of the intermediate in the drug development pipeline.

Safety and Handling

As with any laboratory chemical, proper handling of **4-Bromo-2-(trifluoromethyl)benzonitrile** is essential for ensuring safety.

- Primary Hazards: The compound is known to cause skin irritation (H315) and serious eye irritation (H319).^[4] It may also cause respiratory irritation (H335).
- Precautionary Measures:
 - Engineering Controls: Use only outdoors or in a well-ventilated area.^{[4][12]}

- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[4][12]
- Handling: Avoid breathing dust, fumes, or vapors.[4] Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[4]
- Storage: Store in a cool, dry, and well-ventilated place.[8][9] Keep the container tightly closed and store locked up.[4]

Conclusion

4-Bromo-2-(trifluoromethyl)benzonitrile is a high-value intermediate whose strategic importance is derived from the unique and complementary reactivity of its three key functional groups. Its utility in palladium-catalyzed cross-coupling, coupled with the beneficial properties imparted by the trifluoromethyl group, makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and safe handling procedures enables researchers to effectively leverage this compound in the creation of novel and complex molecules for pharmaceutical and other applications.

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